molecular formula C16H15N3O2 B5780085 2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE

2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE

Cat. No.: B5780085
M. Wt: 281.31 g/mol
InChI Key: LJBHGNHJYLGMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE typically involves the reaction of 5-methyl-7-phenyl-[1,3]oxazolo[5,4-b]pyridin-2(1H)-one with various amino acids . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce simpler amide derivatives .

Scientific Research Applications

2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Properties

IUPAC Name

2-methyl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBHGNHJYLGMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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